molecular formula C11H13BrO3 B1380907 2-(Allyloxy)-6-bromo-4-methoxybenzyl Alcohol CAS No. 1820705-12-1

2-(Allyloxy)-6-bromo-4-methoxybenzyl Alcohol

Cat. No. B1380907
M. Wt: 273.12 g/mol
InChI Key: ZHJBJLDJODEFIF-UHFFFAOYSA-N
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Description

Alcohols are organic compounds in which one or more hydrogen atoms in an alkane have been replaced by an -OH group . The complexity of the attached alkyl group is irrelevant . Alcohols fall into different classes depending on how the -OH group is positioned on the chain of carbon atoms .


Synthesis Analysis

Tertiary alcohols can be synthesized from carbon nucleophiles and ketones . An alkynide ion can be used as the nucleophile that reacts with the ketone . Hydroboration-Oxidation is a two-step pathway used to produce alcohols .


Molecular Structure Analysis

Like the H–O–H bond in water, the R–O–H bond in alcohols is bent, and alcohol molecules are polar . This relationship is particularly apparent in small molecules and reflected in the physical and chemical properties of alcohols with low molar mass .


Chemical Reactions Analysis

Alcohols undergo various reactions such as ether formation via substitution reactions, elimination of alcohols to form alkenes, conversion of alcohols to alkyl halides via substitution reactions, cleavage of ethers, opening of epoxides, and reactions of thiols .

Scientific Research Applications

Bromination and Protection of Hydroxy Groups

  • Bromination in Organic Synthesis : The study of the bromination of similar compounds like 2,6-dimethyl-4-methoxybenzyl alcohols reveals how the presence of different substituents affects the bromination process. This information is vital for synthetic organic chemistry, especially in the preparation of compounds with specific bromination patterns (Nakatani et al., 1984).

  • Protection of Hydroxy Groups : The development of acid-catalyzed p-methoxybenzylating reagents, similar to 2,4,6-tris(p-methoxybenzyloxy)-1,3,5-triazine, indicates the importance of such compounds in protecting hydroxy groups in sensitive molecules. This method is particularly significant in pharmaceutical and biochemical research where protecting groups play a crucial role in multistep synthesis (Yamada et al., 2013).

Synthesis and Antiplasmodial Activity

  • Antiplasmodial Properties : Research into the synthesis and testing of compounds like (1)-N-(4-methoxybenzyl)-1,10-phenanthroline bromide, starting from materials including 4-methoxybenzyl alcohol, underscores the potential of similar compounds in developing treatments for diseases like malaria. This highlights the relevance of such compounds in medicinal chemistry and drug discovery (Hadanu et al., 2010).

Photocatalysis and Oxidation Studies

  • Photocatalytic Oxidation : Studies involving the photocatalytic oxidation of 4-methoxybenzyl alcohol to aldehyde using titanium dioxide catalysts demonstrate the role of similar compounds in understanding and improving photocatalytic processes. This is particularly relevant in green chemistry and environmental applications (Palmisano et al., 2007).

  • Electron Transfer in Oxidation : Investigations into the electron transfer kinetics for the oxidation of 4-methoxybenzyl alcohol using various mediators contribute to a deeper understanding of redox reactions in organic chemistry. This knowledge is crucial for designing efficient synthetic pathways and understanding reaction mechanisms (Lu et al., 2014).

Safety And Hazards

The safety and hazards of a specific alcohol compound would depend on its specific structure and properties. It’s important to refer to the specific Safety Data Sheet (SDS) for the compound for accurate information .

Future Directions

Research indicates that alcohol affects gene expression . Furthermore, the pattern of gene expression in the presence of alcohol provides evidence for scientists to deduce the specific molecular sites of alcohol’s action within the brain . This could lead to new therapeutic perspectives for the rehabilitation of alcohol addicts .

properties

IUPAC Name

(2-bromo-4-methoxy-6-prop-2-enoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-3-4-15-11-6-8(14-2)5-10(12)9(11)7-13/h3,5-6,13H,1,4,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJBJLDJODEFIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)CO)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101214051
Record name 2-Bromo-4-methoxy-6-(2-propen-1-yloxy)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Allyloxy)-6-bromo-4-methoxybenzyl Alcohol

CAS RN

1820705-12-1
Record name 2-Bromo-4-methoxy-6-(2-propen-1-yloxy)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820705-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-methoxy-6-(2-propen-1-yloxy)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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